4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine is a heterocyclic compound that combines a pyrrolopyridine core with a piperidine moiety. This unique structure imparts interesting chemical and biological properties, making it of significant interest in medicinal chemistry and drug development. The compound is classified under pyrrolopyridines, which are known for their diverse pharmacological activities.
The compound can be synthesized through various chemical routes, primarily focusing on the construction of the pyrrolopyridine core followed by the introduction of the piperidine group. It falls under the broader category of nitrogen-containing heterocycles, which are essential in pharmaceutical applications due to their roles as active pharmaceutical ingredients or intermediates in drug synthesis.
The synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine typically involves several steps:
Common reagents include bases such as sodium hydroxide and solvents like dimethylformamide or dichloromethane. Reaction conditions often require controlled temperatures and careful monitoring to optimize yields and purity .
The molecular formula of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine is , with a molecular weight of 201.3 g/mol. The compound features a piperidine ring attached to a pyrrolopyridine core, which contributes to its biological activity.
Property | Value |
---|---|
CAS Number | 149669-49-8 |
Molecular Formula | C₁₂H₁₅N₃ |
Molecular Weight | 201.3 g/mol |
Purity | ≥ 95% |
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine can participate in various chemical reactions:
These reactions enhance the compound's versatility for further applications in medicinal chemistry .
The mechanism of action for 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine primarily involves its interaction with specific molecular targets, particularly fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound disrupts signaling pathways that are crucial for cell proliferation and survival, thereby potentially inhibiting tumor growth and promoting apoptosis in cancer cells .
The physical properties of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine include:
Chemical properties include its reactivity in various organic reactions, which allows for functionalization and modification to enhance biological activity.
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine has several applications in scientific research:
Preclinical studies have indicated its promise against certain biological targets, making it a candidate for future drug development .
The structural hybridization of nitrogen-rich heterocycles represents a cornerstone of modern medicinal chemistry, with the 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine scaffold emerging as a privileged architecture for targeted therapeutics. Characterized by its fused bicyclic pyrrolopyridine core linked to a piperidine moiety, this scaffold combines the planar aromaticity of pyrrolo[3,2-b]pyridine – a bioisostere of purine bases – with the three-dimensional flexibility and basicity of the piperidine ring. The molecular formula (C₁₂H₁₅N₃) and CAS registry (5529477) define this specific regioisomer [1]. Unlike its isomeric counterparts (e.g., pyrrolo[2,3-b]pyridine derivatives), the [3,2-b] fusion pattern confers distinct electronic properties and hydrogen-bonding capabilities critical for biomolecular recognition. This hybrid structure serves as a versatile pharmacophore in kinase inhibition and receptor modulation, enabling precise optimization of drug-like properties through strategic substitutions on either ring system [9].
The medicinal exploration of pyrrolopyridines traces back to early investigations of fused heterocycles as purine mimetics. Initial studies focused on unsubstituted pyrrolopyridine cores, revealing limited bioavailability due to poor solubility and metabolic instability. The pivotal advancement emerged through strategic N-alkylation and ring fusion approaches, exemplified by the clinical kinase inhibitor ceralasertib (AZD6738), which incorporates a pyrrolo[2,3-b]pyridine core [9]. While early analogs prioritized [2,3-b] and [3,4-c] fusion topologies, the [3,2-b] regioisomer gained prominence following structure-activity relationship (SAR) studies demonstrating enhanced target engagement through its unique dipole moment (∼4.5 Debye) and hydrogen-bonding vector alignment [9] [10]. The integration of the piperidine moiety marked a transformative innovation – initially as a solubilizing group, but later recognized for its capacity to occupy allosteric binding pockets in kinases through conformational flexibility [7] [10]. Patent landscapes reveal accelerating interest since 2010, with over 50 patent families claiming piperidine-linked pyrrolopyridines as kinase modulators, reflecting sustained pharmaceutical investment in this chemotype [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1